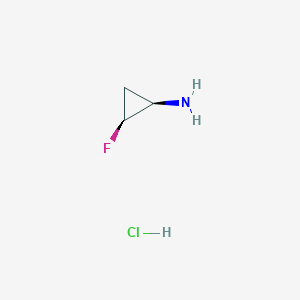

(1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

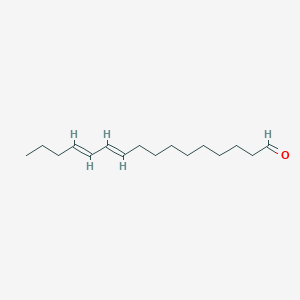

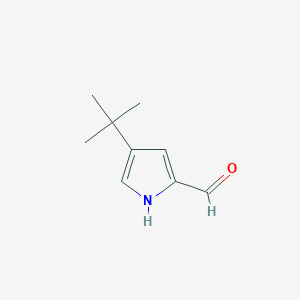

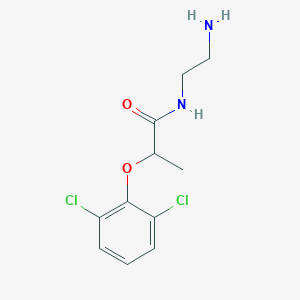

(1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride is a chiral compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. The presence of the fluorine atom and the cyclopropane ring in its structure contributes to its significance in medicinal chemistry due to the unique chemical properties these groups impart.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the context of producing Ticagrelor, an antiplatelet drug. A key building block, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is prepared from its carboxylic acid precursor via Curtius or Hofmann rearrangement. An efficient hydrolytic resolution process using immobilized Candida antarctica lipase B (CALB) has been developed to obtain the chiral carboxylic acid precursor with high enantioselectivity and enzyme activity .

Molecular Structure Analysis

The molecular structure of (1R,2S)-2-fluorocyclopropan-1-amine features a cyclopropane core, a functional group known for its ring strain and reactivity. The fluorine atom's electronegativity and small size allow it to influence the electronic properties of the molecule without adding significant steric bulk, which is beneficial in drug design.

Chemical Reactions Analysis

The compound's reactivity has been exploited in the synthesis of novel antibacterial agents. Specifically, 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids with cyclopropane-fused substituents have been synthesized, leveraging the cyclopropane's reactivity to create complex fused ring systems that exhibit potent antibacterial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride are not detailed in the provided papers, the general properties of such compounds can be inferred. The presence of fluorine likely enhances the compound's lipophilicity and metabolic stability, making it a valuable moiety in drug development. The chiral nature of the compound also suggests that its physical properties, such as melting point and solubility, may vary significantly between enantiomers.

Relevant Case Studies

The synthesis of Ticagrelor's precursor showcases the practical application of (1R,2S)-2-fluorocyclopropan-1-amine derivatives in pharmaceutical manufacturing. The development of antibacterial agents further exemplifies the compound's utility in creating new treatments for Gram-positive infections, highlighting its role in the discovery of drugs with selective inhibitory activity against bacterial enzymes over human counterparts .

科学研究应用

Environmental Remediation and Water Treatment

Amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent environmental pollutants found in many water sources, posing significant health risks. Amine-containing sorbents, potentially including derivatives like "(1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride," can offer alternative solutions for PFAS control in municipal water and wastewater treatment, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology to enhance removal efficiency (Ateia et al., 2019).

Pharmaceutical and Medical Research

Amines and their derivatives play critical roles in developing drugs targeting neurological disorders. For example, research on dopamine D2 receptor ligands, which are essential for treating schizophrenia, Parkinson's disease, depression, and anxiety, highlights the significance of aromatic moieties, cyclic amines, and central linkers for D2R affinity. Such studies suggest that fluorinated amines, including derivatives of "(1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride," could be valuable in synthesizing novel therapeutics with high affinity for dopamine receptors (Jůza et al., 2022).

Analytical Chemistry

The determination of total dissolved free primary amines in seawater is crucial for environmental monitoring and marine chemistry. Techniques developed for this purpose, emphasizing the role of amines in biogeochemical cycles and their environmental impact, could potentially be adapted for or informed by the properties of fluorinated amines such as "(1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride." These methods involve sophisticated analytical approaches to quantify amines under various conditions, providing insights into the distribution and dynamics of nitrogen-containing compounds in marine environments (Aminot & Kérouel, 2006).

Material Science and Nanotechnology

Poly(amidoamine) (PAMAM) dendrimers, which contain primary amine groups, have been extensively studied for their potential in drug delivery systems. These nanoscale macromolecules can solubilize hydrophobic drugs and be engineered for specific targeting abilities. The toxicity associated with amine groups on dendrimer surfaces poses limitations, which has led to research on mitigating strategies, such as polyethylene glycol (PEG) conjugation. Insights from this research area could be relevant for manipulating the properties of "(1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride" for biomedical applications, suggesting its potential utility in creating biocompatible materials with enhanced efficacy and reduced toxicity (Luong et al., 2016).

属性

IUPAC Name |

(1R,2S)-2-fluorocyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTNTYHQHKPQEX-LJUKVTEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)